molecular formula C14H21N5O3 B2968228 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333769-06-5

7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2968228
CAS No.: 333769-06-5
M. Wt: 307.354
InChI Key: SEOJQXDTEPLCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David Johnson at the Pfizer Neuroscience Research Centre in the UK. Since then, MPEP has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Cardiovascular Activity : A study focused on the synthesis of new 8-alkylamino derivatives of purine diones, which showed promising electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds, including those with similar structures, displayed strong prophylactic antiarrhythmic activity and moderate hypotensive effects, highlighting their potential in cardiovascular research (Chłoń-Rzepa et al., 2004).

  • Anti-Inflammatory and Analgesic Agents : Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from certain core structures has demonstrated significant anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase inhibitors, with notable COX-2 selectivity indices, showcasing their therapeutic potential in inflammation and pain management (Abu‐Hashem et al., 2020).

  • Antipsychotic Activity : Arylpiperazinylalkyl derivatives of 1,3-dimethyl-purine-2,6-dione, featuring various amino substituents including structures akin to the queried compound, have been investigated for their affinity towards 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. Some of these derivatives exhibited significant partial agonist or antagonist activities at these receptors, suggesting their potential use as novel multitarget agents for antipsychotic therapy (Chłoń-Rzepa et al., 2016).

  • Antiasthmatic Agents : Xanthene derivatives, closely related to the queried compound, have been synthesized and evaluated for their potential as antiasthmatic agents. This research highlights the role of phosphodiesterase 3 inhibitors and the vasodilatory activity of xanthene derivatives in developing new therapeutic options for asthma (Bhatia et al., 2016).

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-17-11-10(12(20)16-14(17)21)19(8-9-22-2)13(15-11)18-6-4-3-5-7-18/h3-9H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOJQXDTEPLCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.